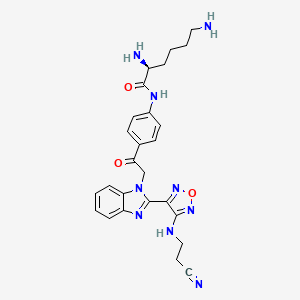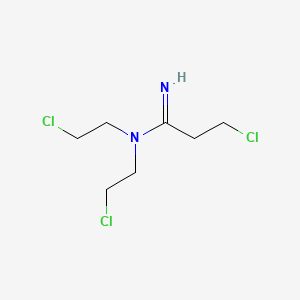
MRK 560
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRK-560 is a selective inhibitor of the enzyme gamma-secretase, which plays a crucial role in the proteolytic cleavage of amyloid precursor protein. This compound has shown higher potency for the presenilin 1 isoform over the presenilin 2 isoform, making it a significant candidate in the treatment of Alzheimer’s disease .
Mechanism of Action
- Specifically, MRK-560 has higher potency for Presenilin 1 (PS1) than for Presenilin 2 (PS2), which are the two isoforms of the catalytic subunit of γ-secretase .
- By selectively inhibiting PS1-containing γ-secretase, MRK-560 modulates the cleavage of APP and other substrates .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide plays a crucial role in biochemical reactions by inhibiting the γ-secretase enzyme. This inhibition prevents the cleavage of APP, thereby reducing the production of Aβ peptides. The compound interacts with the γ-secretase complex, which consists of presenilin, nicastrin, APH-1, and PEN-2 proteins. The nature of these interactions involves binding to the active site of presenilin, the catalytic subunit of γ-secretase, thereby blocking its enzymatic activity .
Cellular Effects
N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide has profound effects on various types of cells and cellular processes. In neuronal cells, the compound reduces the accumulation of Aβ plaques, which are toxic to neurons and contribute to neurodegeneration. By inhibiting γ-secretase, the compound influences cell signaling pathways, particularly those involving Notch receptors, which are also substrates of γ-secretase. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and survival .
Molecular Mechanism
The molecular mechanism of action of N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide involves its binding to the active site of presenilin within the γ-secretase complex. This binding inhibits the proteolytic cleavage of APP, thereby reducing the production of Aβ peptides. Additionally, the compound may also affect the processing of other γ-secretase substrates, such as Notch receptors, leading to altered cell signaling and gene expression. The inhibition of γ-secretase by this compound is highly specific, allowing for a therapeutic window where Aβ production is reduced without significant off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide have been observed to change over time. The compound is stable and maintains its inhibitory activity over extended periods. Long-term studies in vitro and in vivo have shown that chronic treatment with the compound leads to sustained reductions in Aβ levels and plaque deposition. The compound’s stability and degradation in biological systems can influence its long-term efficacy and safety .
Dosage Effects in Animal Models
The effects of N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively reduces Aβ production without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including gastrointestinal disturbances and immunosuppression, due to its impact on Notch signaling. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits without toxicity .
Metabolic Pathways
N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its breakdown and excretion. The interactions with these enzymes can affect the compound’s metabolic flux and the levels of its metabolites. Understanding these pathways is crucial for optimizing the compound’s pharmacokinetics and minimizing potential drug-drug interactions .
Transport and Distribution
The transport and distribution of N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide within cells and tissues are mediated by various transporters and binding proteins. The compound is capable of crossing the blood-brain barrier, allowing it to exert its effects in the central nervous system. Its distribution is influenced by factors such as lipophilicity and binding affinity to plasma proteins, which determine its localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide is critical for its activity and function. The compound is primarily localized to the endoplasmic reticulum and Golgi apparatus, where γ-secretase is active. Targeting signals and post-translational modifications may direct the compound to these specific compartments, enhancing its inhibitory effects on γ-secretase and reducing Aβ production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MRK-560 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the cyclohexyl core.
- Introduction of the sulfonyl group.
- Addition of the difluorophenyl and chlorophenyl groups.
Industrial Production Methods: Industrial production of MRK-560 follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield.
- Use of high-purity reagents to ensure the quality of the final product.
- Implementation of purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: MRK-560 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Various substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include sulfides.
- Substitution reactions yield halogenated and nitrated derivatives .
Scientific Research Applications
MRK-560 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of gamma-secretase and its effects on amyloid precursor protein processing.
Biology: Helps in understanding the role of gamma-secretase in cellular processes and its impact on various signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating Alzheimer’s disease by reducing amyloid plaque formation.
Industry: Utilized in the development of new therapeutic agents targeting gamma-secretase
Comparison with Similar Compounds
Semagacestat: Another gamma-secretase inhibitor but with less selectivity between presenilin 1 and presenilin 2.
Avagacestat: Similar to MRK-560 but with different pharmacokinetic properties.
LY-450139: A gamma-secretase inhibitor with a broader range of activity.
Uniqueness of MRK-560:
Selectivity: MRK-560 has a higher selectivity for presenilin 1 over presenilin 2, which reduces the risk of side effects related to Notch signaling.
Potency: It exhibits higher potency in inhibiting gamma-secretase activity, making it a more effective candidate for therapeutic applications .
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF5NO4S2/c20-12-1-4-15(5-2-12)31(27,28)18(16-11-13(21)3-6-17(16)22)9-7-14(8-10-18)26-32(29,30)19(23,24)25/h1-6,11,14,26H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZVWDXOIGQJIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C(F)(F)F)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF5NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3R,4a'R,5'S,7'R,9a'R)-2-Formyl-5'-hydroxy-3-methyl-8'-methylene-1',9'-dioxohexahydrospiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-3-yl]methyl acetate](/img/structure/B1194482.png)











![2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-hydroxypropyl)acetamide](/img/structure/B1194502.png)

